2-methoxy-3-[4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl]pyridine
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Overview
Description
2-methoxy-3-[4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl]pyridine is a complex organic compound that features a pyridine ring substituted with a methoxy group and a piperidine ring attached to a triazole moiety
Mechanism of Action
Target of Action
Triazole compounds, which are part of the structure of this compound, are known to bind with a variety of enzymes and receptors in the biological system . They show versatile biological activities due to their ability to form hydrogen bonds with different targets .
Mode of Action
Triazole derivatives are known to interact with their targets by forming hydrogen bonds . This interaction can lead to changes in the function of the target, which can result in various biological effects.
Biochemical Pathways
Triazole compounds are known to influence a variety of biochemical pathways due to their broad range of biological activities . The downstream effects of these pathways can vary depending on the specific target and the nature of the interaction.
Pharmacokinetics
The presence of the triazole ring in the compound’s structure can improve its pharmacokinetic properties . Triazole derivatives are known to form hydrogen bonds with different targets, which can enhance their bioavailability .
Result of Action
Triazole compounds are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities . These activities suggest that the compound could have a variety of effects at the molecular and cellular levels.
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of triazole compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-3-[4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl]pyridine typically involves multiple steps:
Formation of the Triazole Ring:
Attachment of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable leaving group on the triazole ring is replaced by the piperidine moiety.
Formation of the Pyridine Ring: The pyridine ring is synthesized separately and then coupled with the piperidine-triazole intermediate through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial steps in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-3-[4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl]pyridine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a dihydrotriazole derivative.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
2-methoxy-3-[4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in binding studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
- 3-methoxy-4-(2-methyl-2H-1,2,3-triazol-4-yl)pyridin-2-amine
- 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline
Uniqueness
2-methoxy-3-[4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl]pyridine is unique due to its specific substitution pattern and the presence of both a triazole and piperidine ring. This combination of functional groups provides distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(2-methoxypyridin-3-yl)-[4-(triazol-2-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2/c1-21-13-12(3-2-6-15-13)14(20)18-9-4-11(5-10-18)19-16-7-8-17-19/h2-3,6-8,11H,4-5,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLJDMZSNWCZKMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)N2CCC(CC2)N3N=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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